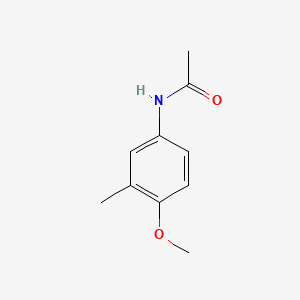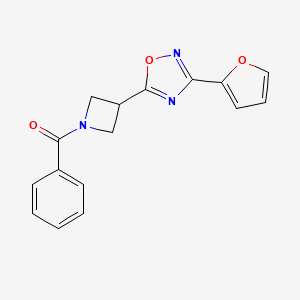
2-(4-メチルベンジル)イソインドリン-1,3-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylbenzyl)isoindoline-1,3-dione is an organic compound characterized by the presence of an isoindoline-1,3-dione core structure substituted with a 4-methylbenzyl group.
科学的研究の応用
2-(4-Methylbenzyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
作用機序
Target of Action
Isoindoline-1,3-dione derivatives have been reported to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .
Mode of Action
It’s suggested that isoindoline-1,3-dione derivatives interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 .
Biochemical Pathways
Isoindoline-1,3-dione derivatives are known to have diverse chemical reactivity and promising applications .
Pharmacokinetics
It’s reported that this compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
It’s suggested that isoindoline-1,3-dione derivatives can induce cell death in a dose and time-dependent manner .
Action Environment
It’s important to note that the compound should be stored in a dry room temperature environment .
生化学分析
Biochemical Properties
Isoindoline-1,3-dione derivatives have been found to interact with various enzymes and proteins . For instance, they have shown to exert a good competitive inhibition on Acetylcholinesterase (AChE)
Cellular Effects
It has been found that isoindoline-1,3-dione derivatives can induce apoptosis and necrosis in certain cell types . They may also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Methylbenzyl)isoindoline-1,3-dione is not completely understood. It is known that isoindoline-1,3-dione derivatives can interact with the human dopamine receptor D2 . They may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that isoindoline-1,3-dione derivatives can have long-term effects on cellular function . Information on the product’s stability, degradation, and long-term effects observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of 2-(4-Methylbenzyl)isoindoline-1,3-dione vary with different dosages in animal models. For instance, one isoindoline-1,3-dione derivative exhibited anticonvulsant activity at a dose of 15.1 ± 1.53 mg/kg in a maximal electroshock (MES) model . None of the tested compounds rendered acceptable protection in a subcutaneous pentylenetetrazole (PTZ) model .
Metabolic Pathways
It is known that isoindoline-1,3-dione derivatives can interact with various enzymes and cofactors .
Transport and Distribution
It is known that isoindoline-1,3-dione derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that isoindoline-1,3-dione derivatives can be directed to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed method is the reaction of 4-methylbenzylamine with phthalic anhydride in the presence of a suitable solvent such as toluene under reflux conditions . The reaction proceeds as follows:
Condensation Reaction: 4-Methylbenzylamine reacts with phthalic anhydride to form the intermediate.
Cyclization: The intermediate undergoes cyclization to yield 2-(4-Methylbenzyl)isoindoline-1,3-dione.
Industrial Production Methods
Industrial production of 2-(4-Methylbenzyl)isoindoline-1,3-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles such as solventless conditions and the use of environmentally friendly catalysts are being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
2-(4-Methylbenzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the isoindoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
類似化合物との比較
Similar Compounds
Phthalimide: A structurally related compound with similar reactivity and applications.
N-Substituted Isoindoline-1,3-diones: Compounds with various substituents on the nitrogen atom, exhibiting diverse biological activities.
Quinones: Oxidized derivatives of isoindoline-1,3-diones with distinct chemical properties.
Uniqueness
2-(4-Methylbenzyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate dopamine receptors and inhibit β-amyloid aggregation sets it apart from other similar compounds .
特性
IUPAC Name |
2-[(4-methylphenyl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)16(17)19/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYUBBFNBRAXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B2508819.png)


![2-(benzylsulfanyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2508823.png)



![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2508834.png)



![2-chloro-N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}propanamide](/img/structure/B2508840.png)


